molecular formula C9H10N4O B3375990 2-azido-N-benzylacetamide CAS No. 116433-53-5

2-azido-N-benzylacetamide

Cat. No.: B3375990
CAS No.: 116433-53-5
M. Wt: 190.2 g/mol
InChI Key: IBJSSQSSMGVSGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-azido-N-benzylacetamide is an organic compound with the molecular formula C9H10N4O. It is characterized by the presence of an azido group (-N3) attached to the acetamide moiety, which is further substituted with a benzyl group.

Biochemical Analysis

Biochemical Properties

2-Azido-N-benzylacetamide plays a crucial role in biochemical reactions, particularly in the formation of diazo compounds. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to convert to a diazo compound in the presence of oxidized L-glutathione, a common cellular component containing nucleophilic and electrophilic functional groups . This interaction highlights the compound’s potential in chemical biology and synthetic organic chemistry.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit cancer cell proliferation by affecting kinase activities and subcellular functions . The compound’s impact on gene expression and cellular metabolism underscores its potential as a therapeutic agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation. It has been shown to convert to a diazo compound with high yield in the presence of oxidized L-glutathione

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors in its long-term effects on cellular function. Studies have shown that the compound maintains high reactivity and stability in biomimetic solutions, making it suitable for long-term studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that the compound exhibits anticonvulsant activity at specific dosages, with higher doses potentially leading to toxic or adverse effects . Understanding the dosage thresholds and toxic effects is essential for its potential therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It has been used in metabolic labeling of glycans, enabling visualization and profiling of glycoproteins . This involvement in metabolic pathways highlights the compound’s utility in studying cellular processes and developing therapeutic strategies.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. Its localization and accumulation are influenced by these interactions, affecting its overall activity and function . Understanding these transport mechanisms is crucial for optimizing its use in research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. The compound’s targeting signals and post-translational modifications direct it to specific compartments or organelles, influencing its biochemical interactions and effects

Preparation Methods

Synthetic Routes and Reaction Conditions

2-azido-N-benzylacetamide can be synthesized through a multi-step process involving the introduction of the azido group to the acetamide structure. One common method involves the reaction of N-benzylacetamide with sodium azide in the presence of a suitable solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is typically carried out at elevated temperatures to facilitate the formation of the azido compound .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to achieve higher yields and purity suitable for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-azido-N-benzylacetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-azido-N-benzylacetamide has several applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-azido-N-benzylacetamide is unique due to its azido group, which imparts distinct reactivity and allows for its use in bioorthogonal chemistry and the synthesis of heterocyclic compounds. This makes it a valuable compound in both organic synthesis and chemical biology .

Properties

IUPAC Name

2-azido-N-benzylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O/c10-13-12-7-9(14)11-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H,11,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBJSSQSSMGVSGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)CN=[N+]=[N-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501299251
Record name 2-Azido-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

116433-53-5
Record name 2-Azido-N-(phenylmethyl)acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=116433-53-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Azido-N-(phenylmethyl)acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501299251
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-azido-N-benzylacetamide
Reactant of Route 2
Reactant of Route 2
2-azido-N-benzylacetamide
Reactant of Route 3
Reactant of Route 3
2-azido-N-benzylacetamide
Reactant of Route 4
2-azido-N-benzylacetamide
Reactant of Route 5
2-azido-N-benzylacetamide
Reactant of Route 6
Reactant of Route 6
2-azido-N-benzylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.